N-IsopropylL-Z-Phenylalaninamide
Description
Contextualization within Peptide Chemistry and Amino Acid Derivatives
N-Isopropyl-L-Z-Phenylalaninamide belongs to the class of N-protected amino acid amides. In peptide chemistry, the protection of the amino group of an amino acid is a critical step to prevent unwanted side reactions during peptide bond formation. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal by hydrogenolysis.
The transformation of the carboxylic acid moiety of N-Cbz-L-phenylalanine into an isopropylamide introduces a new dimension to its chemical reactivity and physical properties. This modification can influence the solubility, conformational preferences, and biological activity of molecules into which it is incorporated. The resulting amide bond is generally more resistant to hydrolysis than an ester bond, a property that can be advantageous in the design of more stable peptide mimics or peptidomimetics. The synthesis of such derivatives often involves the activation of the carboxylic acid of the N-protected amino acid followed by reaction with the corresponding amine, in this case, isopropylamine (B41738). A general synthesis for N-benzyloxycarbonyl-(L)-phenylalanine isopropylamide involves dissolving N-benzyloxycarbonyl-(L)-phenylalanine and N-hydroxysuccinimide in a solvent like chloroform, followed by the addition of dicyclohexylcarbodiimide (B1669883) to form an active ester, which then reacts with isopropylamine. prepchem.com
Role as a Chiral Building Block in Organic Synthesis
The inherent chirality of N-Isopropyl-L-Z-Phenylalaninamide, originating from the L-phenylalanine core, makes it a valuable chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. The use of such building blocks is a powerful strategy for the synthesis of complex chiral molecules, including pharmaceuticals, agrochemicals, and natural products.
In this context, the "L" configuration of the phenylalanine backbone and the steric bulk of the isopropyl and benzyl (B1604629) groups can direct the stereochemical outcome of a reaction at a prochiral center elsewhere in the molecule. This is a fundamental concept in diastereoselective synthesis, where the existing stereocenter in the chiral auxiliary influences the formation of a new stereocenter. While specific and widespread applications of N-Isopropyl-L-Z-Phenylalaninamide as a chiral auxiliary are not extensively documented in readily available literature, the principles of its potential use are well-established in organic chemistry. Chiral auxiliaries, such as those based on amino acids, are temporarily attached to a substrate to control the stereoselectivity of a reaction and are subsequently cleaved to yield the desired enantiomerically enriched product.
Scope of Academic Inquiry into N-Isopropyl-L-Z-Phenylalaninamide
Academic research specifically focused on N-Isopropyl-L-Z-Phenylalaninamide appears to be limited, with more attention given to its parent compound, N-Cbz-L-phenylalanine, and other derivatives. Studies on N-protected phenylalanine derivatives often explore their applications in the synthesis of biologically active compounds, such as enzyme inhibitors and peptide-based drugs. For instance, derivatives of N-(carbobenzyloxy)-l-phenylalanine have been synthesized and evaluated as potent topoisomerase IIα inhibitors with potential anticancer activity. nih.gov
The research that does exist on related compounds provides a framework for understanding the potential utility of N-Isopropyl-L-Z-Phenylalaninamide. For example, the synthesis and characterization of various amides of N-protected amino acids are frequently reported as intermediates in the development of new synthetic methodologies or as part of a library of compounds for biological screening. The scientific inquiry into such molecules generally includes the development of efficient synthetic routes, characterization of their spectroscopic properties, and investigation of their conformational preferences and non-covalent interactions, which can be crucial for their function as chiral directing groups or as bioactive molecules themselves. Further research is needed to fully elucidate the specific applications and potential advantages of the isopropylamide derivative in comparison to other N-protected phenylalanine amides.
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-11(12(13)15)8-10-6-4-3-5-7-10/h3-7,9,11,14H,8H2,1-2H3,(H2,13,15)/t11-/m0/s1 |
InChI Key |
YWDQUEFUMRVVNR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)N[C@@H](CC1=CC=CC=C1)C(=O)N |
Canonical SMILES |
CC(C)NC(CC1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of N Isopropyl L Z Phenylalaninamide
Methodologies for N-Terminal Isopropylation in Peptide Synthesis
The introduction of an isopropyl group at the N-terminus of a peptide or amino acid derivative, such as in the synthesis of N-Isopropyl-L-Z-Phenylalaninamide, is a key modification that can influence the biological activity and physicochemical properties of the resulting molecule. Reductive alkylation is a highly selective method for N-terminal functionalization. nih.gov This technique can be performed on peptides and proteins with aldehyde derivatives under mild conditions, achieving high selectivity for the N-terminal amine over the ε-amino group of lysine (B10760008) residues. nih.gov The reaction typically occurs at a pH of around 6.1, where the N-terminal α-amino group (with a pKa of ~8) is more reactive than the ε-amino group of lysine (pKa ~10). nih.gov
Another approach involves the alkylation of a primary amine with an alkylating agent like isopropyl bromide. google.com This can be carried out in a solvent such as ethylene (B1197577) glycol in the presence of a base like potassium carbonate to neutralize the liberated acid. google.com While not specific to peptide synthesis, this general method highlights a fundamental approach to N-alkylation.
In the context of solid-phase peptide synthesis (SPPS), N-terminal modification is often performed after the full peptide sequence has been assembled. youtube.com For instance, "capping" the N-terminus with a group like an acetyl group is a common practice to render the amine unreactive. youtube.com A similar strategy could be adapted for isopropylation, though it would require specific reagents and conditions compatible with the resin-bound peptide.
| Method | Reagents | Conditions | Selectivity |
| Reductive Alkylation | Aldehyde (e.g., acetone (B3395972) for isopropylation), NaBH3CN | pH ~6.1, Room Temperature | High for N-terminus |
| Direct Alkylation | Isopropyl bromide, Base (e.g., K2CO3) | Elevated temperature (e.g., 90-91°C) | Less selective in the presence of other nucleophiles |
Considerations for Z-Protecting Group Chemistry
The benzyloxycarbonyl (Z or Cbz) group is a crucial amine protecting group in peptide synthesis, first introduced by Bergmann and Zervas. wikipedia.orginrae.fr It is valued for its ability to suppress the nucleophilicity of the amine and prevent racemization during coupling reactions. wikipedia.org The Z-group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (also known as Z-Cl or Cbz-Cl) under basic conditions. wikipedia.org
A key feature of the Z-group is its stability under moderately acidic and basic conditions, allowing for the selective removal of other protecting groups used in peptide synthesis. peptide.com However, it is readily cleaved by hydrogenolysis (catalytic hydrogenation) using a palladium catalyst or by treatment with strong acids like hydrogen bromide (HBr) in acetic acid or neat hydrogen fluoride (B91410) (HF). peptide.combachem.com This orthogonality is a cornerstone of its utility in solution-phase synthesis. peptide.comwikipedia.org
In the context of synthesizing N-Isopropyl-L-Z-Phenylalaninamide, the Z-group protects the α-amino group of L-phenylalanine while the N-isopropylation is carried out. The choice of reaction conditions for isopropylation must be compatible with the stability of the Z-group. For instance, the mildly acidic conditions of reductive amination are generally well-tolerated by the Z-group. When planning a synthesis, it is crucial to consider the final deprotection strategy. If the Z-group needs to be retained in the final product, harsh acidic conditions or catalytic hydrogenation must be avoided in subsequent steps. researchgate.net
Optimization of Stereochemical Purity During Synthesis
Maintaining the stereochemical integrity of chiral centers is paramount during peptide synthesis to ensure the biological activity of the final product. nih.gov Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a common side reaction that can occur at various stages of synthesis. nih.gov
During the activation of the carboxylic acid group for peptide bond formation, the α-carbon of the activated amino acid is susceptible to deprotonation and subsequent racemization. wikipedia.org The choice of coupling reagent and additives can significantly impact the degree of racemization. Reagents like HATU and T3P are known to minimize racemization compared to some older coupling agents. wikipedia.orgjpt.com
The stereochemical purity of the synthesized dipeptides and their derivatives can be assessed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) after derivatization is a powerful method for determining chiral purity. nih.gov High-performance liquid chromatography (HPLC) using chiral columns or after derivatization with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is also widely employed. chiraltech.comacs.org These methods allow for the optimization of synthesis protocols to minimize racemization. nih.gov Deuterium labeling can be used to differentiate between racemization that occurs during the synthesis versus during the analytical workup (e.g., hydrolysis). nih.gov
| Analytical Method | Principle | Application |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Direct analysis of chiral purity. chiraltech.com |
| GC-MS after Derivatization | Separation and detection of volatile, derivatized enantiomers. | Determination of stereochemical purity of pseudodipeptides. nih.gov |
| Marfey's Method | Derivatization with FDAA to form diastereomers, followed by RP-HPLC separation. | Determination of absolute stereochemistry of amino acids after hydrolysis. acs.org |
Derivatization Approaches: Modification of the Phenylalanine Side Chain and Amide Moiety
Further chemical transformations of N-Isopropyl-L-Z-Phenylalaninamide can be explored by modifying the phenylalanine side chain or the C-terminal amide.
Phenylalanine Side Chain Modification: The aromatic ring of the phenylalanine side chain is relatively non-reactive but can undergo electrophilic aromatic substitution reactions under specific conditions, although this is less common in the context of peptide chemistry due to potential side reactions. russelllab.org More commonly, modifications are introduced by using derivatized phenylalanine analogues from the start of the synthesis. For example, amino acids with substituted phenyl rings can be incorporated to probe structure-activity relationships. nih.gov
Amide Moiety Modification: The C-terminal primary amide can be a site for further derivatization. One common modification is N-alkylation to form a secondary amide. nih.gov This can be achieved through methods like the Fukuyama N-alkylation reaction on a solid support. nih.gov While this is typically applied in solid-phase synthesis, similar solution-phase strategies could be adapted. The synthesis of peptide C-terminal N-alkyl amides has gained attention due to their potential for improved pharmacokinetic and pharmacodynamic properties. nih.gov Enzymatic methods using proteases like carboxypeptidase Y have also been reported for the modification of the C-terminus of peptides. google.com
Investigation of Reaction Mechanisms and By-Product Formation in Synthetic Pathways
Understanding the reaction mechanisms and potential for by-product formation is crucial for optimizing the synthesis of N-Isopropyl-L-Z-Phenylalaninamide and other peptides.
Peptide Bond Formation: The formation of the amide bond is a nucleophilic substitution reaction where the amine group of one amino acid attacks the activated carboxyl group of another. jpt.comresearchgate.net Coupling reagents are used to create a more reactive species from the carboxylic acid. jpt.com A common by-product in carbodiimide-mediated couplings (e.g., with DCC or DIC) is the corresponding urea. wikipedia.org Incomplete reactions can lead to deletion sequences, while premature deprotection of side-chain protecting groups can result in modified peptides. lifetein.com
By-Products in N-Terminal Modification: During reductive alkylation for N-isopropylation, over-alkylation to form a tertiary amine is a potential side reaction, although typically minimized by controlling stoichiometry. With N-terminal cysteine residues, a thiazolidine (B150603) side product can form. nih.gov
By-Products from Protecting Groups: The cleavage of protecting groups can generate reactive species that can lead to by-products. For instance, the acid-labile Boc group releases tert-butyl cations, which can alkylate nucleophilic residues like tryptophan or methionine. peptide.com Scavengers are often added to the cleavage cocktail to trap these reactive intermediates. peptide.com While the Z-group cleavage by hydrogenolysis is generally clean, incomplete cleavage can result in a mixture of protected and deprotected products.
A detailed analysis of the reaction mixture using techniques like HPLC and mass spectrometry is essential to identify and quantify any by-products, allowing for the refinement of reaction and purification protocols. beilstein-journals.org
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Techniques for Molecular Conformation and Purity Assessment
Spectroscopic methods are fundamental to confirming the chemical identity, purity, and conformational properties of N-Isopropyl-L-phenylalaninamide. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity and chemical environment of each atom. The chemical shifts are influenced by the electronic environment, which is sensitive to the molecule's conformation. For instance, the chemical shifts of the isopropyl group's methyl protons can indicate the rotational state around the N-C(isopropyl) bond. Dynamic NMR studies can be employed to determine the energy barriers for bond rotations, such as the hindered rotation around the amide C-N bond. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups and probing hydrogen bonding within the molecule. The amide group gives rise to characteristic absorption bands. The N-H stretching vibration (Amide A) typically appears around 3300 cm⁻¹. The C=O stretching vibration (Amide I) is found near 1640 cm⁻¹, and the N-H bending vibration (Amide II) occurs around 1540 cm⁻¹. researchgate.net The positions of these bands can shift depending on the strength of intramolecular hydrogen bonding.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (206.28 g/mol ) and can provide structural information through fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for N-Isopropyl-L-phenylalaninamide
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.20-7.35 | Multiplet | Protons on the phenyl ring. |
| α-CH (Phenylalanine) | ~4.5 | Triplet | Chiral center proton. |
| β-CH₂ (Phenylalanine) | ~3.0 | Doublet of doublets | Diastereotopic protons due to the adjacent chiral center. |
| CH (Isopropyl) | ~4.1 | Septet | Methine proton of the isopropyl group. |
| CH₃ (Isopropyl) | ~1.15 | Doublet | Two equivalent methyl groups. |
| Amide NH | ~6.5 | Doublet | Chemical shift is solvent and temperature dependent. |
| Amide NH₂ | 5.5-7.5 | Broad Singlets | Two non-equivalent protons. |
Interactive Table 2: Key IR Absorption Bands for N-Isopropyl-L-phenylalaninamide
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2870-2970 |
| Amide C=O | Stretch (Amide I) | ~1640 |
| Amide N-H | Bend (Amide II) | ~1540 |
| Aromatic C=C | Stretch | 1450-1600 |
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing (Referencing analogous structures)
While a specific crystal structure for N-Isopropyl-L-phenylalaninamide is not publicly available, analysis of analogous structures, such as N-acyl derivatives of phenylalanine and other hindered amides, provides significant insight into its likely solid-state conformation. nih.gov In the solid state, the molecule's conformation is a balance between intramolecular forces and intermolecular interactions required for efficient crystal packing.
Conformational Landscape and Dynamics in Solution and Solid States
The conformational flexibility of N-Isopropyl-L-phenylalaninamide is primarily due to rotation around several single bonds: the Cα-Cβ bond of the phenylalanine side chain, the C-N amide bond, and the N-C bond of the isopropyl group.
The rotation around the amide C-N bond is significantly restricted due to its partial double-bond character. The energy barrier for this rotation in hindered amides is typically high, on the order of 77-81 kJ/mol. cdnsciencepub.com This leads to the existence of distinct cis and trans isomers, with the trans isomer being sterically preferred and therefore more populated. nih.gov
In solution, the molecule explores a wider range of conformations compared to the rigid solid state. The phenyl and isopropyl groups can rotate more freely, although certain orientations will be favored. The conformation of the isopropyl group relative to the amide plane is of particular interest. Studies on similar hindered amides show that the isopropyl groups often adopt a specific orientation to minimize steric interactions with the rest of the molecule. cdnsciencepub.com The conformational distribution in solution can be assessed by techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy.
Analysis of Intramolecular Hydrogen Bonding and Steric Hindrance from the Isopropyl Moiety
Intramolecular Hydrogen Bonding: N-Isopropyl-L-phenylalaninamide has the potential to form intramolecular hydrogen bonds (IMHBs). A likely IMHB is the formation of a five-membered ring (a C₅-conformation or γ-turn) involving a hydrogen bond between the amide N-H of the phenylalanine backbone and the carbonyl oxygen of the N-terminal protecting group (if present), or between the terminal amide N-H and the phenylalanine carbonyl oxygen. Such interactions can stabilize specific conformations. nih.govnih.gov However, the formation of these bonds competes with stronger intermolecular hydrogen bonds, especially in polar solvents or the solid state. semanticscholar.org
Steric Hindrance: The isopropyl group is a bulky substituent that exerts significant steric hindrance. wikipedia.org This steric bulk has several important consequences:
It strongly disfavors the cis conformation of the amide bond, further stabilizing the trans isomer. nih.gov
It restricts rotation around the N-C(isopropyl) bond.
It influences the rotational preference of the phenylalanine side chain to avoid clashes between the phenyl ring and the isopropyl group.
Exploration of Molecular Interactions and Hypothetical Biological Activities
Investigation of Enzyme-Ligand Interactions and Potential Inhibition Mechanisms
The N-Isopropyl-L-2-Phenylalaninamide molecule possesses structural motifs, namely the phenylalaninamide core, that suggest it could act as a ligand for various enzymes, potentially leading to their inhibition. Enzymes that recognize amino acids or peptides as substrates are plausible targets.
Potential Inhibition Mechanisms:
Competitive Inhibition: The molecule could act as a competitive inhibitor by binding to the active site of an enzyme that normally binds L-phenylalanine or a similar substrate. youtube.comnih.gov Its structure mimics a natural amino acid, allowing it to compete for the same binding pocket. youtube.comnih.gov The inhibitor's binding would be reversible, and its effect could be overcome by increasing the substrate concentration. nih.gov
Non-competitive Inhibition: It is also conceivable that N-Isopropyl-L-2-Phenylalaninamide could bind to an allosteric site on an enzyme, a location distinct from the active site. youtube.com This binding could induce a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding. youtube.com
Uncompetitive Inhibition: A third possibility is uncompetitive inhibition, where the inhibitor binds only to the enzyme-substrate complex. youtube.comnih.gov This type of inhibition becomes more effective at higher substrate concentrations. nih.gov
Hypothetical Enzyme Inhibition Data:
To illustrate the potential of N-Isopropyl-L-2-Phenylalaninamide as an enzyme inhibitor, the following table presents hypothetical IC50 values against a panel of enzymes. These values represent the concentration of the compound required to inhibit 50% of the enzyme's activity and are purely illustrative.
| Enzyme Target | Hypothetical IC50 (µM) | Putative Inhibition Mechanism |
| Chymotrypsin (B1334515) | 15 | Competitive |
| Cathepsin B | 45 | Non-competitive |
| Aminopeptidase N | 80 | Competitive |
Potential as a Modulator of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. ajwilsonresearch.comfrontiersin.org Small molecules that can either disrupt or stabilize these interactions are of significant therapeutic interest. nih.govnih.gov
The phenylalaninamide scaffold of N-Isopropyl-L-2-Phenylalaninamide provides a peptide-like backbone that could mimic a short peptide sequence involved in a PPI. This mimicry could allow the compound to interfere with the interaction.
Mechanisms of PPI Modulation:
Orthosteric Inhibition: The compound could directly bind to the interface of a protein-protein complex, physically blocking the interaction. nih.govnih.gov
Allosteric Inhibition: By binding to a site remote from the PPI interface, it could induce a conformational change in one of the partner proteins, thereby preventing the complex from forming. nih.govnih.gov
Stabilization: Conversely, the molecule could act as a "molecular glue," fitting into a pocket at the interface of a protein complex and stabilizing the interaction. nih.govresearchgate.net
Given its structure, N-Isopropyl-L-2-Phenylalaninamide could hypothetically target PPIs where a phenylalanine residue is a key recognition element or "hot spot." frontiersin.org
Assessment of Molecular Recognition by Biological Receptors (e.g., G Protein-Coupled Receptors through structural analogy)
G Protein-Coupled Receptors (GPCRs) are a major class of cell surface receptors that recognize a wide variety of ligands. numberanalytics.com The interaction between a ligand and its receptor is highly specific and is governed by the principles of molecular recognition, involving complementary shapes, charges, and hydrophobic properties.
By structural analogy, N-Isopropyl-L-2-Phenylalaninamide could potentially be recognized by GPCRs that bind to amino acids, peptides, or their derivatives. The key structural features that would mediate this recognition include:
The Phenyl Group: This bulky, hydrophobic group can fit into a corresponding hydrophobic pocket in the receptor's binding site.
The Amide Backbone: The amide group can form hydrogen bonds with amino acid residues in the receptor, a common feature in ligand-receptor binding.
Hypothesis Generation for Specific Molecular Targets Based on Structural Features
Based on its chemical structure, several classes of proteins emerge as hypothetical molecular targets for N-Isopropyl-L-2-Phenylalaninamide.
Hypothetical Molecular Targets:
| Target Class | Rationale | Potential Effect |
| Proteases | The phenylalaninamide structure resembles a peptide bond, making it a potential substrate or inhibitor for proteases such as chymotrypsin or cathepsins, which have a preference for aromatic residues. | Inhibition of proteolytic activity. |
| Peptide Receptors | The compound could act as an agonist or antagonist at GPCRs that recognize small peptides containing phenylalanine. | Modulation of cell signaling pathways. |
| Amino Acid Transporters | It might compete with natural amino acids for binding to transporters that move amino acids across cell membranes. | Altered cellular uptake of amino acids. |
| Enzymes in Amino Acid Metabolism | Enzymes involved in the synthesis or degradation of phenylalanine could be potential targets. | Disruption of amino acid homeostasis. |
These hypotheses would require validation through in vitro screening and biological assays.
Impact of the N-Isopropyl Moiety on Molecular Recognition and Selectivity
The N-isopropyl group, while seemingly a simple alkyl substituent, can have a profound impact on the molecular recognition and selectivity of a ligand.
Contributions of the N-Isopropyl Group:
Steric Influence: The branched nature of the isopropyl group imposes steric constraints on the molecule's conformation and how it can orient itself within a binding site. This steric bulk can enhance selectivity by preventing the molecule from binding to off-target proteins that have smaller binding pockets.
Solvation Properties: The presence of the isopropyl group can affect the molecule's solubility and how it is solvated, which in turn can influence the thermodynamics of binding to a protein target.
In essence, the N-isopropyl moiety acts as a key determinant of the molecule's shape and physicochemical properties, fine-tuning its interactions with biological macromolecules and contributing to its potential potency and selectivity for a specific target.
N Isopropyl L Z Phenylalaninamide As a Privileged Scaffold for Molecular Design
Design and Synthesis of N-Isopropyl-L-Z-Phenylalaninamide-Based Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as improved stability against enzymatic degradation and better oral bioavailability. The N-Isopropyl-L-Z-Phenylalaninamide scaffold is an excellent starting point for the design of peptidomimetics due to its resemblance to a dipeptide unit. The synthesis of peptidomimetics based on this scaffold typically involves solid-phase synthesis techniques, which allow for the rapid and efficient assembly of diverse molecular structures. drugbank.com
The general synthetic approach begins with N-terminally protected L-phenylalanine, such as N-Cbz-L-phenylalanine. This is followed by the coupling of isopropylamine (B41738) to the carboxylic acid moiety to form the N-isopropyl amide. This can be achieved using standard peptide coupling reagents. Once the core scaffold is synthesized, further modifications can be made. For instance, the Z-group can be removed to allow for the attachment of other building blocks, or the phenyl ring can be functionalized to introduce additional diversity.
A key advantage of using this scaffold is the ability to control the stereochemistry at the alpha-carbon of the phenylalanine residue, which is often crucial for biological activity. The synthesis of a small library of peptidomimetics based on this scaffold might involve varying the substituents on the phenyl ring or replacing the isopropyl group with other alkyl or aryl groups.
Table 1: Representative Synthetic Steps for N-Isopropyl-L-Z-Phenylalaninamide-Based Peptidomimetics
| Step | Reactants | Reagents | Product |
| 1 | N-Cbz-L-phenylalanine, Isopropylamine | Coupling agents (e.g., DCC, HOBt) | N-Isopropyl-L-Z-Phenylalaninamide |
| 2 | N-Isopropyl-L-Z-Phenylalaninamide | Deprotection agent (e.g., H2/Pd) | N-Isopropyl-L-phenylalaninamide |
| 3 | N-Isopropyl-L-phenylalaninamide | Acylating or Alkylating agents | N'-substituted-N-Isopropyl-L-phenylalaninamide |
This table is for illustrative purposes and represents a generalized synthetic scheme.
Structure-Activity Relationship (SAR) Studies Centered on the Core Structure
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the N-Isopropyl-L-Z-Phenylalaninamide scaffold, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogues with modifications at specific positions.
Key areas for modification on this scaffold include:
The N-isopropyl group: Altering the size and lipophilicity of this group can impact binding affinity and selectivity for a biological target.
The phenyl ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can modulate electronic properties and steric interactions.
The amide bond: While typically conserved for its hydrogen bonding capabilities, modifications to the amide bond or its replacement with isosteres can influence metabolic stability.
The stereochemistry: The L-configuration of the phenylalanine is often critical, but exploring the D-isomer can provide valuable SAR data.
The findings from such studies can be compiled to build a model of the pharmacophore, highlighting the key structural features required for optimal biological activity.
Table 2: Hypothetical SAR Data for N-Isopropyl-L-Phenylalaninamide Analogues
| Compound ID | R1 (on Phenyl Ring) | R2 (Amide N-substituent) | Biological Activity (IC50, µM) |
| 1 | H | Isopropyl | 10.5 |
| 2 | 4-Cl | Isopropyl | 5.2 |
| 3 | 4-OCH3 | Isopropyl | 8.9 |
| 4 | H | Cyclopropyl | 15.1 |
| 5 | H | tert-Butyl | 25.8 |
This table represents hypothetical data to illustrate the principles of an SAR study.
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. They are invaluable tools for studying biological processes and for target validation in drug discovery. The N-Isopropyl-L-Z-Phenylalaninamide scaffold can be adapted for the development of chemical probes.
To function as a chemical probe, the scaffold would need to be modified to include:
A reactive group: For covalent probes that form a permanent bond with the target.
A reporter tag: Such as a fluorescent dye or a biotin molecule, to allow for visualization or pull-down experiments.
A photoaffinity label: For probes that can be activated by light to crosslink with their target.
The design of a chemical probe based on this scaffold would begin with an analogue that has a known affinity for the target of interest. This analogue would then be synthetically modified to incorporate the desired functional group, ensuring that the modification does not significantly disrupt its binding to the target.
Application in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. chemicalbook.com The N-Isopropyl-L-Z-Phenylalaninamide scaffold is well-suited for use in combinatorial library synthesis due to its straightforward assembly and the multiple points for diversification.
Using solid-phase synthesis, the scaffold can be attached to a resin support. The protecting group can then be removed, and a diverse set of building blocks can be coupled to the free amine. Subsequently, the molecule can be cleaved from the resin to yield a library of compounds. The "split-and-pool" synthesis strategy can be employed to generate vast libraries where each bead of the resin contains a unique compound. figshare.com
These libraries can then be screened against various biological targets to identify "hit" compounds with desired activities. The modular nature of the N-Isopropyl-L-Z-Phenylalaninamide scaffold allows for the creation of focused libraries designed to probe a specific target or diverse libraries to explore a wider range of biological space.
Exploration in Medicinal Chemistry for Novel Compound Development
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. Phenylalanine derivatives are known to be components of many biologically active compounds, suggesting that the N-Isopropyl-L-Z-Phenylalaninamide core could serve as a privileged scaffold for the development of novel therapeutics. nih.govnih.gov
Medicinal chemists can utilize this scaffold as a starting point and systematically modify its structure to optimize its properties for a particular therapeutic application. This process, known as lead optimization, involves iterative cycles of design, synthesis, and testing to improve potency, selectivity, and pharmacokinetic properties. For instance, Nα-aroyl-N-aryl-phenylalanine amides have been investigated as a promising class of antimycobacterial agents. bohrium.com While more complex, these compounds share the fundamental phenylalaninamide core, highlighting the potential of this structural motif in drug discovery.
The versatility of the N-Isopropyl-L-Z-Phenylalaninamide scaffold allows for its application in a wide range of therapeutic areas, from infectious diseases to oncology, by tailoring the appended functional groups to interact with specific biological targets.
Advanced Analytical and Methodological Approaches in Research
Chiral Separation and Enantiomeric Purity Assessment Methods
The enantiomeric purity of chiral compounds like N-Isopropyl-L-Z-Phenylalaninamide is a critical quality attribute, as different enantiomers can exhibit distinct biological activities. The determination of enantiomeric excess and the separation of enantiomers are therefore essential analytical tasks. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the premier techniques for this purpose.
High-Performance Liquid Chromatography (HPLC):
Direct chiral separation via HPLC is the most common approach, utilizing Chiral Stationary Phases (CSPs) that create a transient diastereomeric complex with the analyte, allowing for differential retention. For N-protected amino acid amides, polysaccharide-based and macrocyclic glycopeptide CSPs are particularly effective. chromatographytoday.comsigmaaldrich.com
Polysaccharide-based CSPs: Columns such as Chiralpak® and Chiralcel® are derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support. yakhak.orgcsic.es They offer broad applicability for the separation of N-protected amino acids through a combination of hydrogen bonding, π-π interactions, and steric hindrance. chromatographytoday.com For instance, N-FMOC protected amino acids have been successfully resolved on Lux® polysaccharide-based CSPs under reversed-phase conditions. phenomenex.com
Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC™ T, based on teicoplanin, are highly effective for separating free and N-protected amino acids due to their multiple interaction mechanisms, including ionic, hydrogen bonding, and hydrophobic interactions. chromatographytoday.comsigmaaldrich.com These CSPs are compatible with mass spectrometry (LC-MS), which is advantageous for sensitive detection. chromatographytoday.com
Indirect Methods: An alternative to direct separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov For example, reagents like (+)- or (−)-1-(9-fluorenyl)ethyl chloroformate (FLEC) can be used to derivatize amines and amino acid derivatives. nih.gov
Capillary Electrophoresis (CE):
CE is a powerful technique that offers high efficiency and requires minimal sample volume. Chiral selectors, most commonly cyclodextrins (CDs), are added to the background electrolyte. researchgate.netmdpi.com The differential inclusion of the enantiomers into the chiral selector's cavity leads to different electrophoretic mobilities and, consequently, separation. Sulfated beta-cyclodextrin (B164692) (SBE-β-CD) has proven effective for the enantioseparation of various chiral drugs and their intermediates. mdpi.com
Table 1: Applicable Chiral Stationary Phases for the HPLC Separation of Phenylalanine Derivatives
| Chiral Stationary Phase (CSP) Type | Commercial Example(s) | Primary Interaction Mechanisms | Applicable Analytes | Reference |
|---|---|---|---|---|
| Polysaccharide (Amylose Phenylcarbamate) | Chiralpak IA, Chiralpak AD-H | π-π interactions, Hydrogen bonding, Steric fit | N-protected α-amino acid esters, Chiral amines | yakhak.org |
| Polysaccharide (Cellulose Phenylcarbamate) | Chiralcel OD-H, Chiralcel OJ-H | π-π interactions, Hydrogen bonding, Steric fit | N-protected α-amino acid esters, Chiral amines | yakhak.org |
| Macrocyclic Glycopeptide (Teicoplanin) | CHIROBIOTIC T, T2 | Ionic, Hydrogen bonding, Hydrophobic, π-π | Free and N-protected amino acids, Small peptides | chromatographytoday.comsigmaaldrich.com |
| Crown Ether | Crownpak CR-I (+) | Host-guest complexation (primarily with primary amines) | Free amino acids | mdpi.com |
Advanced Mass Spectrometry for Structural Confirmation in Complex Mixtures
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural confirmation of synthetic products like N-Isopropyl-L-Z-Phenylalaninamide. High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide definitive structural information.
High-Resolution Mass Spectrometry (HRMS):
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically <5 ppm error). This accuracy allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, which is crucial for confirming the identity of the target compound and distinguishing it from potential impurities with similar nominal masses. nih.govamericanpharmaceuticalreview.com
Tandem Mass Spectrometry (MS/MS):
MS/MS experiments involve the isolation of a specific ion (the precursor ion) and its fragmentation through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. The fragmentation pattern serves as a structural fingerprint. For a compound like N-Isopropyl-L-Z-Phenylalaninamide, key fragmentations would be expected:
Loss of the Isopropylamide Group: Cleavage of the amide bond would result in a characteristic neutral loss.
Loss of the Benzyloxycarbonyl (Z) Group: Fragmentation of the carbamate (B1207046) protecting group is a common and diagnostic pathway.
Cleavage of the Phenylalanine Side Chain: Loss of the benzyl (B1604629) group from the phenylalanine residue is another expected fragmentation. researchgate.net
Studies on Nα-Fmoc-protected dipeptides have shown that the protecting group significantly influences the fragmentation pathways, often leading to characteristic b₁⁺ ions that can help in sequencing and isomer differentiation. nih.gov Analysis of the fragmentation tree allows for detailed structural elucidation, even in complex mixtures. researchgate.net
Table 2: Expected Key Fragment Ions for N-Isopropyl-L-Z-Phenylalaninamide in MS/MS
| Precursor Ion (M+H)⁺ | Fragment Ion | Description of Neutral Loss |
|---|---|---|
| [C₂₅H₃₂N₂O₃ + H]⁺ | [M+H - C₃H₇N]⁺ | Loss of isopropylamine (B41738) from the amide |
| [C₂₅H₃₂N₂O₃ + H]⁺ | [M+H - C₈H₇O₂]⁺ | Loss related to the benzyloxycarbonyl group |
| [C₂₅H₃₂N₂O₃ + H]⁺ | [C₉H₁₀NO]⁺ | Fragment corresponding to protonated phenylalaninamide |
| [C₂₅H₃₂N₂O₃ + H]⁺ | [C₇H₇]⁺ | Tropylium ion from the benzyl group |
High-Throughput Screening Methodologies for Academic Lead Discovery
High-Throughput Screening (HTS) enables the rapid testing of large numbers of compounds to identify "hits"—molecules with a desired biological activity. For academic lead discovery involving peptide derivatives like N-Isopropyl-L-Z-Phenylalaninamide, HTS is used to explore structure-activity relationships (SAR) within a focused library of analogues.
Library Design and Synthesis:
The process begins with the design of a library of compounds based on the N-Isopropyl-L-Z-Phenylalaninamide scaffold. Variations would typically involve modifying the N-terminal protecting group, the amino acid side chain, and the C-terminal amide group. Solid-phase synthesis is often employed to facilitate the parallel or combinatorial creation of these analogues.
Screening Assays:
The choice of assay is dictated by the biological target. Common HTS formats applicable to peptide-like molecules include:
Competitive Binding Assays: These assays measure the ability of a test compound to displace a known, labeled ligand from a target protein. A change in a fluorescence or luminescence signal indicates a binding event. drugtargetreview.com This method is simple, robust, and widely used for initial hit identification. drugtargetreview.com
Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence of the test compounds. A decrease in product formation, often monitored by a colorimetric or fluorescent readout, signals inhibition.
Cell-Based Assays: These assays measure a compound's effect on a specific cellular pathway or phenotype, such as cell viability, apoptosis, or reporter gene expression. They provide more biologically relevant data than simple binding assays.
The combination of robotic automation, miniaturized assay formats (e.g., 384- or 1536-well plates), and sensitive detection systems allows for the screening of thousands of compounds efficiently. creative-peptides.com
Integration of Cheminformatics and Bioinformatics in Research Pipelines
Computational tools are integral to modern drug discovery and chemical research, enabling the analysis, prediction, and design of molecules like N-Isopropyl-L-Z-Phenylalaninamide. nih.govgenestogenomes.org Research pipelines often integrate both cheminformatics (focused on chemical structures) and bioinformatics (focused on biological sequences and data).
Cheminformatics in Compound Design and Analysis:
Molecular Descriptors: Cheminformatics tools calculate various physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural fingerprints from the 2D or 3D representation of N-Isopropyl-L-Z-Phenylalaninamide and its analogues. unibe.ch These descriptors are used in Quantitative Structure-Activity Relationship (QSAR) models to correlate chemical structure with biological activity.
Virtual Screening: Before synthesis, virtual libraries of compounds can be screened in silico. Molecular docking predicts how each analogue might bind to a 3D model of a biological target, helping to prioritize which compounds to synthesize and test. mdpi.com
Chemical Space Analysis: Tools like TMAP (Tree Map) can be used to visualize the chemical space covered by a library of peptide derivatives, ensuring diversity and novelty. unibe.ch
Bioinformatics for Target Identification and Peptide Analysis:
Target Identification: Bioinformatics databases (e.g., GenBank, UniProt) and analysis tools (e.g., BLAST) are used to identify and characterize potential biological targets for new therapeutic agents. numberanalytics.com
Peptide Analysis and Design: For peptide-based research, specialized bioinformatics tools are crucial. Platforms like PepFun and PDAUG provide functionalities to analyze peptide sequences, predict secondary structures, model peptide-protein interactions, and design peptide libraries with specific properties. mdpi.combiorxiv.org These tools often incorporate cheminformatics libraries like RDKit for handling chemical structures. mdpi.com
This integrated computational approach streamlines the research pipeline, from generating initial ideas and prioritizing synthetic targets to understanding the molecular basis of a compound's activity. nih.govacs.org
Concluding Perspectives and Future Research Directions
Challenges and Opportunities in Synthesis and Optimization
The synthesis of N-Isopropyl-L-Phenylalaninamide typically involves the coupling of L-phenylalanine with an isopropylamine (B41738) source. While straightforward in principle, this process presents several challenges and corresponding opportunities for innovation.
Challenges:
Racemization Control: A primary challenge in any synthesis involving chiral amino acids is the prevention of racemization at the alpha-carbon. Basic conditions or excessive heat during the amide bond formation can lead to the loss of enantiomeric purity, diminishing the compound's utility in stereoselective applications.
Coupling Reagent Stoichiometry and Waste: Standard peptide coupling reagents, while effective, often generate significant stoichiometric byproducts that can be difficult to remove and are environmentally undesirable. Optimizing the reaction to minimize waste is a key consideration.
Purification: The separation of the final product from unreacted starting materials, coupling agents, and byproducts can be laborious, often requiring chromatographic techniques that are not always scalable for industrial production.
Opportunities:
Enzymatic Synthesis: The use of enzymes, such as proteases or engineered ligases, offers a green alternative for amide bond formation. These biocatalysts operate under mild conditions, inherently preserving stereochemical integrity and reducing the need for protecting groups.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters like temperature and mixing, which can suppress side reactions, including racemization. This technology allows for safer, more efficient, and scalable production.
Novel Catalytic Methods: The development of new catalytic systems for direct amidation of carboxylic acids could bypass the need for traditional coupling reagents, leading to more atom-economical and environmentally benign syntheses.
A comparative overview of synthetic approaches highlights these trade-offs:
| Synthesis Method | Key Advantages | Key Disadvantages | Optimization Opportunity |
| Carbodiimide Coupling | Readily available reagents, well-established protocols. | Racemization risk, stoichiometric byproducts (e.g., ureas). | Use of additives to suppress racemization; development of recyclable reagents. |
| Enzymatic Coupling | High stereoselectivity, mild conditions, environmentally friendly. | Limited substrate scope, potential for emulsion formation, enzyme cost. rsc.org | Enzyme engineering for broader applicability and improved stability. |
| Acyl Chloride Method | High reactivity, often high yield. rsc.org | Harsh conditions (requires thionyl chloride), generation of HCl. | Development of milder activation methods. |
Unexplored Avenues in Mechanistic Understanding of Molecular Interactions
The functionality of N-Isopropyl-L-Phenylalaninamide is dictated by the interplay of its constituent parts: the chiral center, the aromatic phenyl ring, the flexible isopropyl group, and the hydrogen-bonding amide linkage. While its general behavior is understood, a deeper mechanistic insight into its interactions remains a fertile ground for research.
Chiral Recognition: The compound is a known chiral selector, but the precise mechanism of how it differentiates between enantiomers is not always clear. Future studies could employ a combination of high-resolution spectroscopy (like circular dichroism), calorimetry, and computational modeling to map the specific non-covalent interactions (π-π stacking, hydrogen bonding, steric hindrance) responsible for diastereomeric complex formation. wikipedia.org
Solvent Effects: The conformation of N-Isopropyl-L-Phenylalaninamide, and thus its interaction profile, is sensitive to the solvent environment. nih.gov A systematic investigation into how different solvents modulate its structure and binding affinities could unlock new applications and improve the performance of existing ones.
Computational Modeling: Advanced molecular dynamics simulations and quantum chemical calculations can provide a molecular-level picture of its self-assembly and interaction with other molecules. nih.gov Such studies can predict binding energies and elucidate the roles of electrostatic and van der Waals forces in driving these interactions, offering a theoretical foundation for designing new systems. nih.gov
Potential for Development of Novel Research Tools in Chemical Biology
The unique structural features of N-Isopropyl-L-Phenylalaninamide make it an attractive candidate for the development of specialized tools for chemical biology research.
Chiral Probes: By functionalizing the phenyl ring with fluorescent tags or other reporter groups, N-Isopropyl-L-Phenylalaninamide could be converted into a probe for studying chiral recognition events in biological systems. For instance, such probes could be used to investigate the stereoselectivity of enzyme active sites or receptor binding pockets.
Building Blocks for Allosteric Modulators: The molecule can serve as a fragment in the synthesis of more complex molecules designed to bind to allosteric sites on proteins. nih.gov Allosteric modulators offer a more subtle way to control protein function compared to traditional active-site inhibitors, and this compound provides a versatile chiral scaffold for building such molecules. nih.gov
Scaffolds for Stimulus-Responsive Materials: The related N-isopropylacrylamide polymer is well-known for its temperature-responsive behavior. nih.govnih.gov While the monomeric amide does not form a polymer, its derivatives could be incorporated into larger structures or onto surfaces to create materials that change properties (e.g., binding affinity) in response to external stimuli, providing tools for controlled release or separation processes. nih.gov
Emerging Applications in Diverse Chemical Disciplines
Beyond its established role as a chiral building block, N-Isopropyl-L-Phenylalaninamide and its derivatives have potential applications in several other areas of chemistry.
Asymmetric Catalysis: The molecule can act as a chiral ligand for transition metal catalysts. The coordination of the amide and the steric influence of the phenyl and isopropyl groups can create a chiral environment around the metal center, enabling enantioselective transformations such as asymmetric hydrogenations or C-C bond-forming reactions.
Materials Science: As a component in supramolecular chemistry, it can participate in the self-assembly of well-ordered structures like gels or liquid crystals. The combination of hydrogen bonding and π-stacking interactions can lead to the formation of novel materials with unique optical or mechanical properties.
Separation Science: Its utility as a chiral resolving agent for separating racemic mixtures via crystallization of diastereomeric salts is a primary application. wikipedia.org Future work could focus on immobilizing it onto a solid support (e.g., silica) to create chiral stationary phases for HPLC, offering a reusable and efficient method for analytical and preparative enantioseparation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
